molecular formula C7H6N2O3S2 B1408300 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide CAS No. 1019640-64-2

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B1408300
CAS No.: 1019640-64-2
M. Wt: 230.3 g/mol
InChI Key: BINFWUAQGXEVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • CDK5/p25 Inhibitors :

    • Synthesis and structure-activity relationship studies of thiophene sulfonamides, including 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides, have shown their potential as inhibitors of cyclin-dependent kinase 5 (cdk5) (Malmström et al., 2012).
  • Antibacterial and Urease Inhibition :

    • Thiophene sulfonamide derivatives have been reported for their urease inhibition and antibacterial activities. This includes studies on compounds like 5-Phenylthiophene-2-sulfonamide showing significant urease inhibition activity (Noreen et al., 2017).
  • Antitumor Agents :

    • Carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives have been synthesized and evaluated as potent antitumor agents against various human tumor cell lines (Hafez et al., 2017).
  • Gold(I)-Catalyzed Oxidative Annulation :

    • Gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and dichloropyridine N-oxide has been reported to produce 5-amino-1,3-oxazoles, showing the potential for sulfonamide-containing oxazoles in chemical synthesis (Zimin et al., 2020).
  • Antitubercular Activity :

    • N-substituted benzamide and benzene sulfonamides incorporating oxazolyl groups have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).
  • Fluorescence Chemosensors :

    • Certain thiophene-2-yl)oxazole derivatives have been used in the design of fluorescence chemosensors for the detection of specific ions, demonstrating their application in analytical chemistry (Liu et al., 2022).
  • Intramolecular Diels-Alder Reactions :

    • Novel cyclic sulfonamides have been synthesized via thermal Diels-Alder reaction of triene derivatives, demonstrating applications in organic synthesis (Greig et al., 2001).
  • Cytotoxicity Studies :

    • Selenopheno[3,2-b]thiophene-2-sulfonamides have been synthesized and studied for their cytotoxicity against various cancer cell lines (Arsenyan et al., 2016).

Properties

IUPAC Name

5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINFWUAQGXEVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 3
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 4
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 6
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.